Boc-3-(1-Morpholinyl)-L-Ala-OH

Peptide synthesis β-lactone ring-opening unnatural amino acid synthesis

Researchers needing β-substituted alanines face trade-offs between basicity and solubility. This Boc-protected L-alanine incorporates a morpholine ring (pKa 8.4-8.7), offering lower basicity than piperidine analogs while retaining a hydrogen-bond acceptor. Enantiomerically pure ([α]D = -13.1) and scalable via β-lactone ring-opening (92% yield). - **Key advantage:** Partial protonation at physiological pH, improving aqueous solubility without off-target cationic interactions. - **Application:** Solid-phase peptide synthesis, CNS drug candidates, renin inhibitors, and proline-surrogate foldamers. - **Supply:** Available in Boc and Fmoc forms; consistent enantiopurity for reproducible structural studies.

Molecular Formula C12H22N2O5
Molecular Weight 274.31 g/mol
Cat. No. B12290750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(1-Morpholinyl)-L-Ala-OH
Molecular FormulaC12H22N2O5
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O
InChIInChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1
InChIKeyMBIZSSCBPBRSDT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(1-Morpholinyl)-L-Ala-OH Overview


Boc-3-(1-Morpholinyl)-L-Ala-OH (CAS 1251904-26-3, C12H22N2O5, MW 274.31 g/mol) is a tert-butyloxycarbonyl-protected, non-proteinogenic L-alanine derivative bearing a morpholine ring at the β-position. As a member of the N-Boc-α-alkyl-β-(sec-amino)alanine class, it serves as a chiral building block for solid-phase and solution-phase peptide synthesis, where the morpholine moiety introduces a tertiary amine with a pKa of approximately 8.4–8.7—substantially lower than the piperidine analog (pKa ~11.2)—enabling fine-tuning of side-chain basicity, solubility, and conformational properties in peptidomimetic design [1][2]. The compound is synthesized enantioselectively via Mitsunobu cyclization of N-Boc-L-serine to the corresponding β-lactone followed by ring-opening with morpholine, a route that affords optically pure product in high yield [3].

Why Heterocyclic Alanine Building Blocks Are Not Interchangeable


Although Boc-3-(1-morpholinyl)-L-Ala-OH belongs to a broader family of N-Boc-β-(sec-amino)alanines that includes pyrrolidine, piperidine, and thiomorpholine congeners, the identity of the heterocyclic amine dictates the physicochemical and pharmacological profile of any peptide into which the residue is incorporated. The morpholine ring confers a pKa (~8.4–8.7) near physiological pH, resulting in a partially protonated side chain that enhances aqueous solubility without the excessively high basicity of piperidine (pKa ~11.2), which remains fully protonated and can promote off-target interactions [1][2]. Furthermore, the ether oxygen of morpholine introduces hydrogen-bond acceptor capacity and a balanced lipophilic–hydrophilic character that piperidine and pyrrolidine lack, directly impacting passive membrane permeability and metabolic stability [3]. These differences mean that substituting one heterocycle for another is not a conservative change—it systematically alters basicity, polarity, hydrogen-bonding potential, and conformational preferences of the derived peptide [4].

Quantitative Evidence vs. Closest Analogs


Synthetic Yield in β-Lactone Ring-Opening

In the convergent synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines via Mitsunobu cyclization to the β-lactone followed by nucleophilic ring-opening with heterocyclic amines, the morpholine adduct (compound 5a, R=CH3) was obtained in 92% isolated yield. Under identical conditions (1 mmol β-lactone, 3 mmol amine, CH2Cl2, 2–24 h, flash chromatography), the piperidine analog (4a) gave 90% yield, the pyrrolidine analog (3a) gave 82% yield, and the thiomorpholine analog (6a) gave 94% yield [1]. The morpholine derivative thus outperforms pyrrolidine by +10 percentage points and essentially matches piperidine while offering superior post-synthetic physicochemical properties (see Evidence Items 2 and 3).

Peptide synthesis β-lactone ring-opening unnatural amino acid synthesis

Side-Chain Basicity Comparison

The conjugate acid pKa of the morpholine nitrogen is approximately 8.4–8.7, compared to ~11.2 for piperidine and ~11.3 for pyrrolidine [1][2]. This ~3-log-unit difference means that at pH 7.4, the morpholine side chain is approximately 50–90% deprotonated (neutral), whereas the piperidine side chain is >99.9% protonated (positively charged). The reduced basicity of morpholine has been specifically identified as a key advantage for CNS drug candidates, where excessive cationic charge impairs blood-brain barrier penetration and promotes hERG channel binding [3].

Drug design physicochemical profiling peptide basicity

Lipophilic–Hydrophilic Profile and BBB Permeability

Morpholine is recognized as a privileged scaffold in medicinal chemistry because its ether oxygen provides hydrogen-bond acceptor capacity and reduces overall lipophilicity compared to piperidine, while maintaining sufficient hydrophobicity for membrane permeation. This balanced lipophilic–hydrophilic profile, combined with the reduced pKa, has been shown to enhance blood solubility and brain permeability of morpholine-containing compounds relative to their piperidine counterparts [1]. In the context of β-substituted alanine building blocks, incorporation of Boc-3-(1-morpholinyl)-L-Ala-OH into a peptide sequence is expected to impart superior aqueous solubility and reduced non-specific binding compared to piperidine-modified analogs, although direct peptide-level permeability comparisons for the alanine subclass have not been published.

CNS drug discovery blood-brain barrier solubility modulation

Orthogonal Protection Strategy Availability

In addition to the Boc-protected form, the Fmoc-protected derivative Fmoc-3-(1-Morpholinyl)-L-Ala-OH (CAS 1251903-85-1, C22H24N2O5, MW 396.44 g/mol) is commercially documented . This orthogonal protection allows the morpholine-modified alanine residue to be incorporated into peptides using either Fmoc/tBu or Boc/Bzl solid-phase strategies. By contrast, the Fmoc analog of the piperidine congener (Fmoc-3-(1-piperidinyl)-L-Ala-OH) is less widely catalogued, limiting procurement flexibility for Fmoc-based SPPS workflows.

Solid-phase peptide synthesis Fmoc/tBu chemistry Boc/Bzl chemistry

Enantiomeric Integrity and Crystallinity

The Boc-3-(1-morpholinyl)-L-alanine methyl congener (compound 5a, R=CH3) was characterized with a sharp melting point of 94–96 °C and a specific optical rotation [α]D = −13.1 (c = 1, MeOH), confirming high enantiomeric purity and crystalline nature [1]. The piperidine analog (4a) melts at 97–99 °C with [α]D = −11.3, while the pyrrolidine analog (3a) has a lower optical rotation magnitude ([α]D = −11.9) [1]. The well-defined melting behavior of the morpholine adduct simplifies purification by crystallization and enables straightforward identity confirmation by melting point determination during incoming quality control.

Chiral purity quality control solid-phase peptide synthesis

Optimal Application Scenarios


CNS-Targeted Peptidomimetic Lead Optimization

When designing peptide-based CNS drug candidates, the morpholine-modified alanine residue offers a pKa of ~8.4–8.7, resulting in partial deprotonation at physiological pH, in contrast to the permanently charged piperidine analog (pKa ~11.2) [1]. The balanced lipophilic–hydrophilic profile of morpholine, as highlighted in the ACS Chem. Neurosci. review (2021), is specifically associated with enhanced blood-brain barrier permeability [2]. Researchers should select Boc-3-(1-Morpholinyl)-L-Ala-OH over the piperidine congener when the goal is to reduce excessive positive charge while retaining a basic nitrogen for target engagement.

High-Yield Solid-Phase Peptide Synthesis

The 92% synthetic yield of the morpholine adduct in the β-lactone ring-opening route (vs. 82% for pyrrolidine) [3] translates to a more economical and scalable supply of the building block. Combined with the documented availability of both Boc- and Fmoc-protected forms , laboratories can procure the morpholine derivative in the protecting group format compatible with their established SPPS workflow, minimizing the need for post-synthetic deprotection or re-protection steps.

Peptide Foldamer and Conformational Studies

The morpholine ring adopts a chair-like flexible conformation that has been shown to function as a proline surrogate in hybrid β-alanine–morpholine foldamers, enabling the design of well-defined secondary structures [4]. The availability of enantiomerically pure Boc-3-(1-morpholinyl)-L-Ala-OH with a verified [α]D = −13.1 [3] ensures that conformational studies are conducted with stereochemically defined material, a prerequisite for reproducible NMR and X-ray crystallographic analysis of foldameric peptides.

Renin and Aspartyl Protease Inhibitor Development

Morpholine-containing alanine derivatives have been specifically claimed in patents directed toward renin inhibitors for hypertension treatment, where the morpholine moiety contributes to oral bioavailability and target potency [5]. Boc-3-(1-Morpholinyl)-L-Ala-OH serves as a direct synthetic intermediate for such programs, offering a procurement-ready building block with defined stereochemistry and established synthetic provenance.

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